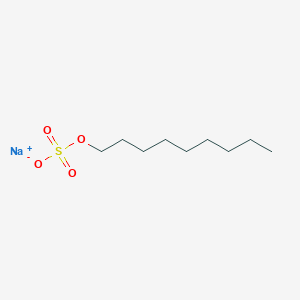

sodium;nonyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;nonyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCSAMTIKSPAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Synthesis and Derivatization Strategies for Alkyl Sulfates, with a Focus on Nonyl Variants

Methodologies for Targeted Alkyl Sulfate (B86663) Synthesis

Targeted synthesis of alkyl sulfates focuses on creating the desired carbon chain length and structure. For sodium nonyl sulfate, this centers on utilizing nonyl precursors.

Sulfation of Nonyl Alcohol Pathways

The most common method for synthesizing sodium nonyl sulfate involves the sulfation of nonyl alcohol. smolecule.com This reaction typically employs sulfating agents such as sulfur trioxide (SO₃) or chlorosulfuric acid (ClSO₃H). smolecule.com The sulfation of nonyl alcohol with sulfur trioxide yields the acidic alkyl sulfate ester, which is subsequently neutralized with a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) to form the sodium salt, sodium nonyl sulfate. smolecule.com

The general reaction can be represented as:

Nonyl Alcohol + Sulfating Agent → Nonyl Alkyl Sulfate (acid form) Nonyl Alkyl Sulfate (acid form) + NaOH → Sodium Nonyl Sulfate + Water

Continuous reactor systems, such as falling film reactors, are widely used for the sulfation reaction on a large technical scale, particularly with sulfur trioxide. saapedia.orgneutronco.com This method allows for mild conversion and efficient heat removal, which is important due to the exothermic nature of the reaction. googleapis.com

Direct Sulfation Approaches

While sulfation of the alcohol is the primary route, direct sulfation approaches involving other nonyl-containing precursors have also been explored, though they may result in sodium nonyl sulfate as a byproduct or require specific conditions. For instance, direct sulfation of nonyl phenol (B47542) can produce sodium nonyl sulfate, although it may be a byproduct in such reactions. smolecule.com Direct sulfation of alcohols using sulfuric acid has been explored, but it can lead to lower yields and the formation of byproducts like alkenes, isoalkenes, and ethers, particularly with alcohols other than methanol. googleapis.comgoogle.com Modified forms of sulfuric acid, such as sulfamic acid, have also been used for the sulfation of saturated alcohols. nih.govnih.gov

Another approach involves the acidolysis of boron esters derived from alcohols with sulfuric acid. This method has been disclosed for the production of mono alkyl sulfates of alkali metal salts with high yields and without isomerization byproducts. googleapis.comgoogle.com

Controlled Derivatization for Tailored Structural Features

Controlled derivatization allows for the modification of alkyl sulfates to achieve specific properties, such as different hydrate (B1144303) forms or related surfactant structures.

Generation of Specific Hydrate Forms in Crystallization Processes

Alkyl sulfates, including sodium salts, can exist in various hydrate forms depending on the crystallization conditions. While research on the specific hydrate forms of sodium nonyl sulfate is less extensively documented compared to its dodecyl analog (sodium dodecyl sulfate, SDS), studies on SDS provide insights into the factors influencing hydrate formation during crystallization. SDS is known to exist in multiple hydrate forms, including a 1/8 hydrate, hemihydrate, monohydrate, and dihydrate. acs.orgarxiv.org A novel hydrate form of SDS has also been discovered through crystallization using organic solvents. acs.orgacs.org

Crystallization processes involving evaporation, antisolvent addition, and cooling have been successfully employed to control the particle size and hydration stoichiometry of SDS hydrates. acs.orgresearchgate.net For example, concentrating an aqueous solution of SDS by evaporation can lead to a coagel containing various hydrates. acs.orgresearchgate.net The addition of an antisolvent like acetone (B3395972) can then be used to dissolve the coagel and induce controlled crystallization of a specific hydrate form upon cooling. acs.orgresearchgate.net The composition of the antisolvent and the cooling profile are significant factors in determining the crystal form. acs.org

While these studies focus on SDS, the principles of controlled crystallization and the influence of factors like solvent composition, temperature, and supersaturation on hydrate formation are likely applicable to the crystallization of sodium nonyl sulfate and the generation of its specific hydrate forms.

Production of Related Alkyl Sulfate Derivatives

Sodium nonyl sulfate can serve as a starting point or be related to the production of other alkyl sulfate derivatives. For example, oxidation of sodium nonyl sulfate can lead to the formation of sulfonates, which may possess altered surfactant properties. smolecule.com Hydrolysis in the presence of water can result in the formation of nonyl alcohol and sulfuric acid derivatives. smolecule.com Neutralization reactions with different bases can yield salts other than the sodium salt. smolecule.com

Furthermore, the synthesis methodologies for alkyl sulfates are broadly applicable to alcohols of varying chain lengths and structures, leading to a range of alkyl sulfate and alkyl ether sulfate derivatives. Alkyl ether sulfates, for instance, are produced by the sulfation of alcohol ethoxylates. neutronco.compcc.eu These derivatives can have different numbers of ethoxy groups and varying alkyl chain lengths, leading to a diverse class of surfactants with tailored properties. pcc.eu Nonylphenol ethoxylate sulfates are another class of related anionic surfactants, produced by the sulfation of nonylphenol ethoxylates. chemicalindustriessecrets.comwindows.net These examples highlight how the fundamental sulfation chemistry applied to nonyl alcohol can be extended or related to the production of a variety of alkyl sulfate-based compounds with modified structural features and applications.

Self Assembly Phenomena and Micellization Thermodynamics of Sodium Nonyl Sulfate

Determination of Critical Micelle Concentration (CMC) for Sodium Nonyl Sulfate (B86663) Systems

The critical micelle concentration (CMC) is a fundamental property of a surfactant solution, representing the concentration above which surfactant monomers begin to aggregate into micelles. Above the CMC, the concentration of free surfactant monomers in solution remains nearly constant, and any additional surfactant molecules added contribute to the formation of more micelles. The CMC value is influenced by various factors, including temperature, pressure, and the presence of additives like salts or organic molecules.

Experimental Methodologies for CMC Measurement

The determination of the CMC for sodium nonyl sulfate, like other surfactants, relies on measuring a physicochemical property of the solution that undergoes a significant change upon micelle formation. Various experimental techniques exploit the abrupt change in properties that occurs at the CMC. researchgate.netumcs.pl

Commonly used methods include:

Conductivity: Ionic surfactants like SNS dissociate into ions in water, contributing to the solution's conductivity. Below the CMC, conductivity increases linearly with surfactant concentration. Above the CMC, the formation of charged micelles leads to a reduced increase in conductivity because the mobility of the micellar aggregates is lower than that of individual monomers, and counterions are bound to the micelle surface, reducing the effective charge carriers. slideshare.netnih.gov Plotting conductivity versus concentration reveals a break point corresponding to the CMC. slideshare.net

Surface Tension: Surfactants reduce the surface tension of water by accumulating at the air-water interface. As surfactant concentration increases, surface tension decreases until the CMC is reached. Above the CMC, the interface becomes saturated with monomers, and the surface tension remains relatively constant. Plotting surface tension against the logarithm of surfactant concentration shows a distinct change in slope at the CMC. researchgate.netumcs.pljetir.org

Light Scattering: Micelles are aggregates of surfactant molecules and are larger than individual monomers. Techniques like static or dynamic light scattering can detect the formation of these larger aggregates. Light scattering intensity increases significantly above the CMC due to the presence of micelles. researchgate.netumcs.pljetir.org Time-dependent static light scattering can also be used for CMC determination. researchgate.net

Other experimental methods mentioned for CMC determination of surfactants in general, which could potentially be applied to SNS, include voltammetry, capillary electrophoresis, UV-Vis and fluorescence spectroscopy, calorimetry, density, and viscosity measurements. researchgate.netumcs.plnih.govjetir.org

Computational Approaches for CMC Prediction

Computational methods, such as molecular dynamics (MD) simulations and dissipative particle dynamics (DPD), offer alternative approaches to predict the CMC of surfactants. These methods simulate the behavior of surfactant molecules in solution at a mesoscopic level.

Molecular Dynamics (MD) Simulations: MD simulations track the motion of individual atoms or coarse-grained beads representing parts of molecules over time. By simulating surfactant solutions at various concentrations, researchers can observe the formation of aggregates and estimate the CMC based on the concentration of free monomers. aip.orgnih.gov However, simulating systems dilute enough to observe the CMC can be computationally intensive, often requiring large simulation boxes and long simulation times. nih.gov Studies using MD simulations on sodium alkyl sulfates, including sodium nonyl sulfate, have provided insights into equilibrium properties like CMC, although some models have been reported to underpredict experimental CMC values, indicating a need for refinement. aip.org

Dissipative Particle Dynamics (DPD): DPD is a mesoscopic simulation technique particularly well-suited for studying the self-assembly of complex fluids like surfactant solutions over larger time and length scales than typically accessible with atomistic MD. aip.orgstfc.ac.uk DPD models represent groups of atoms as coarse-grained beads, simplifying the system while retaining essential interactions. aip.org By adjusting interaction parameters, DPD simulations can reproduce experimental properties like CMC and aggregation number. aip.orgrsc.org Studies have applied DPD to model sodium alkyl sulfates, demonstrating its capability to predict CMC trends with varying properties like tail length and salt concentration, and showing good agreement with experimental values when models are appropriately parameterized. aip.orgrsc.org

Computational approaches often work by simulating concentrations higher than the CMC and assuming that the free monomer concentration remains constant above this point. nih.gov

Thermodynamic Characterization of Sodium Nonyl Sulfate Micellization

The micellization process of sodium nonyl sulfate can be characterized thermodynamically by examining the changes in Gibbs energy, enthalpy, and entropy associated with the formation of micelles from monomers. These thermodynamic parameters provide insights into the driving forces and spontaneity of micelle formation. The micellization process can be treated using models such as the phase separation model or the mass action model. umcs.pl

The standard Gibbs free energy of micellization () is a key indicator of the spontaneity of micelle formation. It can be related to the CMC. scispace.com The standard enthalpy () and standard entropy () of micellization can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz relation. scispace.comnih.gov

Standard Gibbs Energy of Micellization

The standard Gibbs energy of micellization () represents the change in free energy when a mole of surfactant monomers transfers from the bulk solution to the micellar phase under standard conditions. A negative value of indicates that micelle formation is a spontaneous process. ajchem-a.com The magnitude of reflects the propensity for self-assembly; a more negative value corresponds to a greater driving force for micellization and typically a lower CMC. jetir.orgnih.gov

The standard Gibbs energy of micellization per mole of surfactant can be obtained from the CMC using relationships derived from thermodynamic models, such as the mass action model. umcs.plscispace.com For ionic surfactants like SNS, the degree of counterion binding also plays a role in the calculation of . acs.org

Standard Enthalpy of Micellization

The standard enthalpy of micellization () represents the heat absorbed or released during the formation of micelles. The sign and magnitude of provide information about the energetic changes associated with the process, such as the breaking and formation of intermolecular interactions (e.g., hydrophobic interactions, head group repulsions, hydration changes).

While specific values for sodium nonyl sulfate are not extensively detailed in the provided search results, studies on similar sodium alkyl sulfates indicate that the enthalpy of micellization can be determined from the temperature dependence of the CMC or by direct calorimetric measurements. nih.govacs.orgresearchgate.net For some surfactant systems, the enthalpy of micellization can be negative, indicating an exothermic process, while for others it can be positive (endothermic). jetir.orgajchem-a.com The temperature dependence of can also be observed. acs.org

Standard Entropy of Micellization

The standard entropy of micellization () reflects the change in disorder or randomness of the system when micelles form. Micellization involves the aggregation of monomers, which might intuitively suggest a decrease in entropy. However, the dominant contribution to the large positive entropy change often observed for micellization in aqueous solutions comes from the release of ordered water molecules from the hydration shells around the hydrophobic tails of the monomers into the bulk, more disordered water. umcs.pljetir.org This increase in solvent entropy typically outweighs the decrease in conformational entropy of the surfactant chains upon aggregation.

A positive value of indicates that the increase in entropy, largely due to the hydrophobic effect, is a significant driving force for micelle formation. umcs.pljetir.org As with enthalpy, specific values for sodium nonyl sulfate are not explicitly provided in the search results, but studies on related surfactants confirm that can be derived from the temperature dependence of the CMC and . scispace.comnih.gov For many aqueous surfactant systems, including ionic ones, entropy effects are reported to dominate the micelle formation process near room temperature. cdnsciencepub.com The entropy of micellization is expected to decrease as temperature increases due to the reduced contribution of water molecules to the micellization process. acs.org

The relationship between enthalpy and entropy of micellization is often described by enthalpy-entropy compensation, where changes in and tend to compensate each other, leading to a relatively small variation in with temperature. ajchem-a.comacs.orgcdnsciencepub.com

Below is a table summarizing typical experimental methods for CMC determination:

| Method | Principle | Property Measured |

| Conductivity | Change in ionic mobility and counterion binding upon micellization. | Electrical Conductivity |

| Surface Tension | Adsorption of surfactant monomers at the air-water interface. | Surface Tension |

| Light Scattering | Formation of larger aggregates (micelles) in solution. | Scattered Light Intensity |

| Spectrophotometry | Changes in absorbance or fluorescence of a probe molecule or the surfactant itself in different environments (monomer vs. micelle). | Absorbance or Fluorescence Intensity |

| Calorimetry | Heat changes associated with the micellization process. | Heat Flow or Enthalpy Change |

| Density/Viscosity | Changes in solution properties due to aggregation. | Density, Viscosity |

Below is a table summarizing typical computational approaches for CMC prediction:

| Method | Principle | Scale of Simulation |

| Molecular Dynamics (MD) | Simulating the time evolution of atomic or coarse-grained particles. | Atomistic to Coarse-grained |

| Dissipative Particle Dynamics (DPD) | Mesoscopic simulation technique using coarse-grained beads and soft forces. | Mesoscopic |

Influence of Environmental and Molecular Factors on Micellization

The micellization behavior of ionic surfactants like sodium nonyl sulfate is significantly influenced by external factors such as temperature, ionic strength, and the presence of co-solutes or other surfactants. These factors affect the balance between hydrophobic association and electrostatic repulsion, thereby altering the CMC, aggregation number, and micellar structure.

Temperature-Dependent Micellization Behavior

Temperature plays a complex role in the micellization of ionic surfactants. Generally, for many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases at higher temperatures researchgate.netnailib.comresearchgate.net. This characteristic behavior is attributed to the interplay of opposing effects. At lower temperatures, the primary driving force for micellization is the hydrophobic effect, which strengthens with increasing temperature as water's structure is disrupted, making the transfer of hydrocarbon chains to the micellar interior more favorable umcs.pl. However, as temperature continues to rise, the increased thermal motion of surfactant molecules and increased hydration of the ionic head groups can lead to a decrease in the aggregation number and an increase in the CMC researchgate.net.

Studies on similar sodium alkyl sulfates, such as sodium dodecyl sulfate (SDS), show a CMC minimum typically occurring between 20°C and 30°C researchgate.netnailib.comresearchgate.net. The thermodynamics of micellization, including the standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), are temperature-dependent nih.govnih.govconicet.gov.ar. Micellization is generally a spontaneous process with a negative ΔG°mic nih.govmdpi.com. The enthalpy and entropy changes provide insights into the energetic and structural changes during micelle formation nih.govresearchgate.net. Below the temperature of the CMC minimum, micellization is often endothermic (positive ΔH°mic) and entropy-driven (positive ΔS°mic), while above the minimum, it can become exothermic (negative ΔH°mic) nailib.comresearchgate.net.

Effects of Ionic Strength and Electrolytes on Micellar Aggregation

The presence of electrolytes significantly impacts the micellization of ionic surfactants by altering the electrostatic interactions between the charged head groups. Adding salts to an ionic surfactant solution generally leads to a decrease in the CMC researchgate.netput.ac.irresearchgate.netresearchgate.netnih.govresearchgate.net. This is because the added counterions screen the repulsive forces between the charged head groups of the surfactant molecules, making it easier for them to aggregate and form micelles researchgate.netresearchgate.netresearchgate.net. The effectiveness of electrolytes in reducing the CMC depends on the valence and type of the ions put.ac.irresearchgate.net. Divalent ions typically have a more pronounced effect than monovalent ions put.ac.ir.

Increased ionic strength not only lowers the CMC but can also influence the aggregation number and shape of the micelles researchgate.netacs.org. Higher salt concentrations can lead to an increase in the aggregation number and can induce transitions in micellar shape, often favoring the formation of larger, non-spherical aggregates like rods or wormlike micelles at higher surfactant concentrations umcs.plresearchgate.netacs.orgscielo.br. The effect of different electrolyte cations on the degree of micelle dissociation has also been observed researchgate.net.

Impact of Co-solutes and Mixed Surfactant Systems on Micellization

The presence of co-solutes (substances other than the surfactant and solvent) and the formation of mixed surfactant systems can significantly alter the micellization behavior of sodium nonyl sulfate. Co-solutes can interact with surfactant monomers or micelles, affecting the CMC and micellar properties umcs.plresearchgate.net. For example, organic additives can influence micelle formation umcs.plresearchgate.net.

In mixed surfactant systems, the interactions between different surfactant molecules can lead to synergistic or antagonistic effects on micellization researchgate.netresearchgate.net. Mixing an ionic surfactant like sodium nonyl sulfate with a nonionic surfactant, for instance, can reduce the electrostatic repulsion between the ionic head groups, facilitating mixed micelle formation and often leading to a lower CMC compared to the individual surfactants researchgate.netresearchgate.net. The composition of the mixed micelles can also differ from the composition of the bulk solution researchgate.net. Studies on mixtures of anionic and nonionic surfactants, such as SDS with nonionic counterparts, have shown that the nonionic surfactant can reduce coulombic repulsion, facilitating mixed micelle formation researchgate.netresearchgate.net. The properties of mixed micelles, including aggregation number and surface charge, can vary with the composition of the mixture and the presence of electrolytes acs.org.

Microscopic Insights into Sodium Nonyl Sulfate Micellar Structures

Understanding the microscopic structure of sodium nonyl sulfate micelles provides crucial details about their self-assembly. Key aspects include the number of surfactant molecules per micelle (aggregation number), the distribution of these sizes, and the potential for micelles to exist in different shapes or undergo phase transitions.

Aggregation Number and Micelle Size Distribution

The aggregation number (Nagg) of a micelle refers to the average number of surfactant monomers that aggregate to form a single micelle researchgate.netmostwiedzy.pl. For ionic surfactants like sodium nonyl sulfate, the aggregation number is not a fixed value but rather represents a mean within a distribution of aggregate sizes researchgate.net. The aggregation number is influenced by factors such as surfactant concentration, temperature, and ionic strength researchgate.net.

While specific aggregation number data for sodium nonyl sulfate were not extensively found in the provided search results, studies on homologous sodium alkyl sulfates, such as SDS (C12 chain), indicate that the aggregation number can vary. For SDS, typical aggregation numbers are around 60-120, depending on conditions researchgate.net. The aggregation number of sodium alkyl sulfate micelles has been shown to increase with increasing surfactant concentration and with the addition of electrolytes researchgate.netacs.orgcsun.edu. This growth can often be described by a power law relationship with the total counterion concentration in the aqueous phase acs.orgcsun.edu.

Micelles are characterized by a distribution of aggregation numbers, although for some systems, this distribution can be relatively narrow, leading to the description of micelles as fairly monodisperse under certain conditions acs.orgresearchgate.netaip.org. Molecular dynamics simulations can be used to study micelle size distributions scielo.braip.org.

Micellar Polymorphism and Phase Transitions in Aqueous Solutions

Micellar polymorphism refers to the ability of surfactant aggregates to exist in different shapes, such as spheres, rods, or vesicles, depending on factors like surfactant concentration, temperature, and the presence of additives umcs.plscielo.brnih.gov. As surfactant concentration increases above the CMC, spherical micelles are typically the initial form, but they can grow and transition into other shapes like spherocylindrical or rod-like micelles at higher concentrations umcs.plscielo.brnih.gov. This transition is often influenced by the packing parameter of the surfactant molecules umcs.pl.

Interfacial Behavior and Colloidal System Dynamics of Sodium Nonyl Sulfate

Surface Activity and Interfacial Tension Reduction by Sodium Nonyl Sulfate (B86663)

The primary characteristic of sodium nonyl sulfate, like other surfactants, is its surface activity. This property arises from its amphiphilic nature, allowing it to adsorb at interfaces, such as the air-water or oil-water interface, and reduce the interfacial tension.

Equilibrium Surface Tension Measurements

A key parameter in characterizing the surface activity of a surfactant is the Critical Micelle Concentration (CMC). The CMC is the concentration above which surfactant molecules begin to self-assemble into micelles in the bulk solution, rather than primarily adsorbing at the interface nih.govacs.orgnepjol.info. At concentrations below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Beyond the CMC, the surface tension remains relatively constant because additional surfactant molecules primarily form micelles in the bulk, with the interface becoming saturated with adsorbed molecules nepjol.infomdpi.com.

Dynamic Surface Tension Properties

Dynamic surface tension refers to the change in surface tension over time as a new interface is formed. This is particularly relevant in processes involving rapidly changing interfaces, such as spraying, foaming, and emulsification. The dynamic surface tension is influenced by the rate at which surfactant molecules diffuse from the bulk solution to the newly created interface and adsorb onto it researchgate.nettandfonline.comnih.gov.

For ionic surfactants like sodium nonyl sulfate, the adsorption process can be affected by factors such as the presence of an electrical double layer at the interface and around micelles, which can create an adsorption barrier pku.edu.cn. Studies on SDS have shown that the adsorption process can initially follow a mixed kinetic-diffusion controlled model, deviating from the purely diffusion-controlled behavior often seen with nonionic surfactants pku.edu.cn. The effective diffusion coefficient of the surfactant ions can be significantly lower than their self-diffusion coefficient due to this barrier pku.edu.cn.

The addition of salts, such as NaCl, can influence the dynamic surface tension of ionic surfactant solutions. For SDS solutions, adding NaCl has been shown to reduce the adsorption barrier and increase the effective diffusion coefficient, making the adsorption process more consistent with a diffusion-controlled model pku.edu.cn. This suggests that the presence of electrolytes can screen the electrostatic repulsion, facilitating the migration and adsorption of ionic surfactant molecules at the interface pku.edu.cnnih.gov. Dynamic surface tension measurements are often performed using techniques like the maximum bubble pressure method, which allows for the study of surface tension over various timescales researchgate.nettandfonline.comnih.gov.

Foam Formation and Stability Mechanisms involving Sodium Nonyl Sulfate

Surfactants like sodium nonyl sulfate are well-known for their ability to facilitate foam formation and enhance foam stability cymitquimica.comchemeurope.com. Foam is a dispersion of a gas in a liquid medium, where the liquid phase forms thin films (lamellae) separating the gas bubbles cern.ch. The presence of surfactants at the air-liquid interface is crucial for the creation and persistence of these films.

Characterization of Foaming Ability

Foaming ability is a measure of the capacity of a surfactant solution to generate foam uq.edu.au. This is often characterized by the initial foam volume produced under specific conditions, such as shaking or gas sparging mdpi.comcern.ch. The foaming ability is generally related to the surfactant's ability to rapidly reduce surface tension and adsorb at the gas-liquid interface academie-sciences.fr.

Studies on various surfactants, including sodium alkyl sulfates, indicate that foaming ability typically increases with surfactant concentration up to and sometimes beyond the CMC mdpi.com. At concentrations below the CMC, increasing the number of surfactant molecules available to adsorb at the interface leads to more efficient foam generation academie-sciences.fr.

Mechanisms Governing Foam Film Stabilization

Foam stability refers to the ability of a foam to resist decay over time uq.edu.au. Foams are inherently thermodynamically unstable due to their high interfacial free energy cern.ch. Several mechanisms contribute to the stabilization of foam films, counteracting forces that lead to film thinning and rupture.

Key stabilization mechanisms include:

Surface Elasticity (Gibbs-Marangoni Effect): This is a crucial dynamic mechanism. If a foam film is stretched or thinned, the surface concentration of the surfactant decreases in that area, leading to a local increase in surface tension. This surface tension gradient drives the flow of surfactant molecules from areas of higher concentration (lower surface tension) to the thinned area, carrying some bulk liquid with them and thus opposing the thinning cern.ch.

Electrostatic Repulsion: For ionic surfactants like sodium nonyl sulfate, the charged head groups at the two interfaces of a foam film repel each other. This electrostatic repulsion contributes to a disjoining pressure within the film, which counteracts the attractive van der Waals forces that promote thinning nih.govuq.edu.au. The ionic strength of the solution can influence this repulsion; adding electrolytes can screen the electrostatic forces nih.gov.

Steric Repulsion: Adsorbed surfactant layers, particularly in concentrated systems or with larger head groups, can provide steric hindrance that prevents the interfaces from approaching too closely cern.ch.

Surface Viscosity: A high surface viscosity can retard the drainage of liquid from the foam films and slow down the rate of film thinning monsachemical.com.

Foam decay occurs through processes such as liquid drainage from the lamellae due to gravity and capillary forces, and disproportionation (Ostwald ripening), where gas diffuses from smaller bubbles with higher internal pressure to larger bubbles with lower internal pressure cern.ch. Stable foams are those where the stabilization mechanisms effectively counteract these decay processes cern.ch.

Role of Alkyl Chain Length on Foam Stability

The length of the alkyl chain in homologous series of surfactants, such as sodium alkyl sulfates, significantly influences their surface activity, aggregation behavior, and foaming properties cern.chmonsachemical.comresearchgate.netacs.org. For sodium alkyl sulfates, the alkyl chain length affects the balance between the hydrophobic and hydrophilic parts of the molecule, influencing adsorption at the interface and micelle formation.

Research indicates that, generally, longer alkyl chains in sodium alkyl sulfates lead to increased foam stability monsachemical.comresearchgate.net. A longer hydrophobic chain can contribute to the formation of a more tightly packed adsorption layer at the liquid film surface, increasing surface viscosity and slowing gas diffusion through the film monsachemical.com. Additionally, longer chains can increase the bulk viscosity of the foaming solution, further retarding liquid drainage monsachemical.com.

However, there is often an optimal alkyl chain length for maximum foaming properties within a homologous series cern.ch. This optimum can depend on factors such as temperature and surfactant concentration, reflecting a balance between increasing surface activity with chain length and decreasing solubility at longer chain lengths cern.ch. Studies on sodium alkyl sulfates have shown variations in optimal chain length for foaming depending on the conditions cern.ch. Molecular dynamics simulations also suggest that increasing alkyl chain length enhances the interaction between sodium alkyl sulfate molecules and increases the thickness of the hydrated shell around the polar head, contributing to foam film stability researchgate.net.

Influence of Inorganic Salts and Additives on Foam Properties

The properties of foams stabilized by surfactants like sodium nonyl sulfate can be significantly altered by the presence of inorganic salts and other additives. The addition of salt to ionic surfactant solutions generally reduces the electrostatic repulsion between the charged headgroups of the surfactant molecules at the air-liquid interface, promoting their closer packing and influencing foam characteristics mdpi.commdpi.com. This effect is related to the Hofmeister series, which describes the impact of different ions on the behavior of aqueous solutions mdpi.com.

Research on other anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), has shown that the addition of inorganic salts like NaCl, CaCl₂, and Na₂SO₄ can decrease the surface tension of the surfactant solution and reduce the critical micelle concentration (CMC) mdpi.com. The cations from these salts are thought to reduce the electrostatic repulsion between the hydrophilic groups of the surfactant, leading to a more compact arrangement at the interface and a further reduction in surface tension mdpi.com. While specific data for sodium nonyl sulfate is not extensively detailed in the provided results, the general principles observed for other anionic sulfates regarding the influence of salts on interfacial behavior and aggregation are likely applicable.

Additives can also impact foam properties by altering the viscosity of the surfactant solution, which in turn affects foam drainage and bubble size distribution mdpi.comresearchgate.net. For instance, the addition of carboxymethyl cellulose (B213188) (CMC) to surfactant solutions has been shown to enhance viscosity and improve foam microstructure, leading to smaller, more stable bubbles researchgate.net. The presence of salts can also influence the viscosity and density of the base liquid, further affecting foam stability mdpi.com.

Emulsification Properties and Emulsion Colloidal Stability with Sodium Nonyl Sulfate

Sodium nonyl sulfate, as an anionic surfactant, can act as an emulsifier, particularly for forming oil-in-water (O/W) emulsions wiley-vch.de. Emulsions are dispersions of one immiscible liquid in another, stabilized by an emulsifying agent that reduces the interfacial tension and forms a barrier around the dispersed droplets wiley-vch.deresearchgate.net.

Formation and Characterization of Oil-in-Water Emulsions

O/W emulsions are formed when oil droplets are dispersed in a continuous aqueous phase wiley-vch.de. Surfactants like sodium nonyl sulfate migrate to the oil-water interface, lowering the interfacial tension and reducing the energy required for droplet dispersion, thus facilitating the emulsification process researchgate.net. The characterization of O/W emulsions typically involves assessing properties such as droplet size distribution, stability against coalescence and creaming, and rheological behavior researchgate.netconicet.gov.ar. Techniques like microscopy and zeta potential analysis are used to evaluate droplet size and surface charge, respectively researchgate.netconicet.gov.ar.

Factors Influencing Emulsion Colloidal Stability (e.g., Surfactant Concentration, Salinity)

The colloidal stability of emulsions formed with sodium nonyl sulfate is influenced by several factors, including surfactant concentration and salinity nih.gov. Surfactants stabilize emulsions by creating an energy barrier between droplets, preventing coalescence wiley-vch.de. The stability is determined by the balance of attractive and repulsive forces between droplets wiley-vch.demdpi.com.

Surfactant concentration plays a crucial role. Increasing the surfactant concentration generally increases the thickness and strength of the interfacial film, enhancing stability nih.gov. However, exceeding the critical micelle concentration (CMC) can sometimes lead to decreased stability due to the formation of micelles in the bulk phase, which may reduce the amount of surfactant available for adsorption at the interface nih.gov.

Salinity also has a significant impact on the stability of emulsions stabilized by ionic surfactants. For anionic surfactants, the addition of electrolytes can screen the electrostatic repulsion between charged droplets, potentially leading to decreased stability wiley-vch.denih.gov. Studies on other anionic surfactants like SDS have shown that while emulsion stability can decrease with increasing NaCl concentrations, the surfactant is still effective in forming emulsions at higher salinities, requiring more salt to induce coalescence compared to nonionic surfactants nih.gov. The effect of salt concentration on emulsion stability can be complex, sometimes showing an initial decrease in water separation rate followed by an increase at higher salt concentrations nih.gov. The optimal salinity for emulsion stability can vary depending on the specific system nih.gov.

Interfacial Layer Characteristics and Repulsive Interactions in Emulsions

The stability of emulsions stabilized by ionic surfactants like sodium nonyl sulfate is significantly influenced by the characteristics of the interfacial layer formed at the oil-water interface and the resulting repulsive interactions between droplets wiley-vch.de. Ionic surfactants create an electrical double layer around the dispersed droplets, leading to electrostatic repulsion wiley-vch.de. This electrostatic repulsion, along with van der Waals attraction, is described by the DLVO theory of colloid stability wiley-vch.de.

The presence of charged surfactant molecules at the interface contributes to the surface charge of the droplets, and the resulting electrostatic repulsion helps to counteract the attractive forces that can lead to flocculation and coalescence wiley-vch.deresearchgate.net. The magnitude of this repulsion is affected by factors such as the surface potential of the droplets and the electrolyte concentration in the continuous phase wiley-vch.de. Higher surface potential and lower electrolyte concentration generally lead to stronger electrostatic repulsion and greater stability wiley-vch.de.

The structure and dynamics of the interfacial surfactant layer are critical to emulsion stability mdpi.com. The arrangement and mobility of surfactant molecules at the interface influence the barrier they provide against droplet coalescence mdpi.com. In O/W emulsions, the hydrophilic heads of anionic surfactants like sodium nonyl sulfate are oriented towards the water phase, while the hydrophobic tails extend into the oil phase mdpi.com.

Self-Emulsifying Systems Involving Alkyl Sulfates

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-surfactants that spontaneously form O/W emulsions or microemulsions when diluted with an aqueous phase under mild agitation nih.govisciii.esiglobaljournal.com. Alkyl sulfates, including sodium nonyl sulfate, can be components of such systems due to their surfactant properties dntb.gov.ua.

SEDDS offer advantages such as enhanced solubilization of poorly water-soluble drugs and improved oral bioavailability nih.govisciii.esiglobaljournal.com. The self-emulsification process is related to the free energy of the system, with SEDDS designed to have a very low or even negative free energy of emulsification isciii.es. The surfactants in SEDDS form a monolayer around the oil droplets, reducing interfacial energy and providing a barrier against coalescence isciii.es. The concentration of surfactant in SEDDS is typically high, often ranging from 30% to 60% w/w iglobaljournal.com.

While the provided search results mention self-emulsifying systems involving sulfate-based surfactants generally dntb.gov.ua, and discuss the components and mechanisms of SEDDS nih.govisciii.esiglobaljournal.com, specific detailed research findings focusing solely on sodium nonyl sulfate within self-emulsifying systems were not prominently featured. However, as an alkyl sulfate, sodium nonyl sulfate possesses the fundamental properties required to function as a surfactant component in such formulations, contributing to the reduction of interfacial tension and the formation of stable dispersions upon aqueous dilution.

Colloidal Stability in Dispersions of Solid Particles and Nanomaterials

Sodium nonyl sulfate can also play a role in stabilizing dispersions of solid particles and nanomaterials in liquid media. Maintaining colloidal stability in such systems is crucial to prevent aggregation and sedimentation of the dispersed phase pusan.ac.krnih.gov. Interparticle forces, including van der Waals attraction, electrostatic repulsion, and steric repulsion, govern the stability of these dispersions mdpi.comnih.gov.

For charged particles, electrostatic repulsion created by the electrical double layer around the particles is a primary stabilization mechanism mdpi.comnih.gov. Surfactants like sodium nonyl sulfate, when adsorbed onto the surface of solid particles, can impart a charge or increase the existing surface charge, thereby enhancing electrostatic repulsion mdpi.compusan.ac.kr. This electrostatic repulsion helps to overcome the attractive forces that lead to aggregation pusan.ac.kr.

The effectiveness of sodium nonyl sulfate in stabilizing solid particle dispersions can be influenced by factors such as surfactant concentration, particle surface properties, and the presence of electrolytes mdpi.comresearchgate.net. For instance, the presence of salts can screen electrostatic interactions, potentially reducing colloidal stability mdpi.com. However, in some systems, the interaction between the surfactant and the particle surface, including hydrophobic interactions, can also contribute to stability researchgate.net.

Research on the colloidal stability of nanoparticles in the presence of anionic surfactants like sodium dodecyl sulfate (SDS) has shown that the adsorption of surfactant molecules onto the nanoparticle surface can lead to further stabilization by forming charged nanoclusters researchgate.net. Alkyl-modified nanoparticles, with hydrocarbon chains on their surface, can exhibit higher colloidal stability in micellar solutions of anionic surfactants due to additional hydrophobic interactions with the surfactant tails researchgate.net. While these studies focus on SDS, the principles regarding the adsorption of anionic surfactants and their contribution to the electrostatic and potentially hydrophobic stabilization of solid particles are relevant to understanding the behavior of sodium nonyl sulfate in similar dispersions.

The dynamic adsorption behavior of surfactants on solid surfaces is also important for colloidal stability researchgate.net. A fast adsorption/desorption mechanism can influence the effectiveness of the surfactant in preventing particle aggregation researchgate.net.

Impact on Electrostatic Repulsion and Double Layer Thickness

Ionic surfactants like sodium nonyl sulfate, when adsorbed at a charged interface or forming micelles, contribute to the electrical double layer. This layer consists of the charged surfactant head groups at the surface and a compensating layer of counterions in the surrounding solution collectionscanada.gc.caresearchgate.net. The electrostatic repulsion between charged surfaces or particles in a colloidal system is influenced by the characteristics of this double layer collectionscanada.gc.caresearchgate.net.

The thickness of the electrical double layer is dependent on the ionic concentration of the solution; increasing the salt concentration compresses the double layer, reducing its thickness collectionscanada.gc.caquora.com. This compression can affect the electrostatic repulsion between charged entities in the system collectionscanada.gc.caquora.com. Research on sodium alkyl sulfate homologues has included the calculation of the electrostatic energy of ions within the electric double layer on the surface of spherical ionic micelles, considering factors such as double layer thickness, micelle radius, aggregation number, counterion binding, and dielectric constant researchgate.net.

Studies on liquid films stabilized by ionic surfactants have also explored the concept of charge regulation and its impact on film thickness and stability, highlighting the interplay between electrostatic interactions and interfacial behavior mdpi.com.

Adsorption of Alkyl Sulfates on Particle Surfaces

The adsorption of alkyl sulfates, including sodium nonyl sulfate, onto particle surfaces is a crucial phenomenon in many applications, such as flotation and detergency rsc.orgresearchgate.net. Surfactant molecules adsorb onto solid surfaces, modifying their surface properties, including wettability and surface charge rsc.orgresearchgate.net.

The adsorption characteristics of surfactants on particle surfaces can be studied using various techniques, such as total organic carbon analysis and quartz crystal microgravimetry (QCM) rsc.orgmdpi.com. Adsorption isotherms can be used to characterize the adsorption behavior and determine the amount of surfactant adsorbed as a function of concentration rsc.org.

Research on the adsorption of sodium dodecyl sulfate (a closely related alkyl sulfate) on functionalized graphene has shown that adsorption can lead to changes in the surface charge and affect the dispersion stability of the particles princeton.edu. The adsorption process can involve the formation of hemimicelles or adlayers on the particle surface, influenced by factors such as surfactant concentration and the nature of the surface researchgate.netprinceton.edu. The density and arrangement of adsorbed surfactant molecules on a surface can impact the interactions between particles in a suspension rsc.orgmdpi.com.

Intermolecular Interactions of Sodium Nonyl Sulfate with Complex Systems

Surfactant-Polymer Complexation and Aggregation Phenomena

The interaction between anionic surfactants like sodium nonyl sulfate (B86663) and polymers in aqueous solutions is a complex phenomenon driven by a combination of electrostatic and hydrophobic forces. These interactions can lead to the formation of surfactant-polymer complexes and various aggregation structures. The nature and extent of these interactions are influenced by factors such as the concentration of both the surfactant and the polymer, the polymer's charge (if any), its chemical structure, molecular weight, temperature, and the presence of electrolytes.

While specific studies detailing the complexation and aggregation phenomena of sodium nonyl sulfate with a wide range of polymers are limited in the provided search results, extensive research on homologous anionic surfactants, particularly sodium dodecyl sulfate (SDS), provides a framework for understanding these interactions. Anionic surfactants are known to interact strongly with cationic polymers primarily through electrostatic attraction. With nonionic polymers, the interaction is predominantly hydrophobic, occurring above a certain surfactant concentration where hydrophobic patches are formed on the polymer chain, leading to the cooperative binding of surfactant monomers and the formation of polymer-bound aggregates resembling micelles researchgate.netuc.edu.

The shorter alkyl chain of sodium nonyl sulfate compared to SDS would generally result in a higher critical micelle concentration and potentially weaker hydrophobic interactions. This would likely influence the concentration at which binding to nonionic polymers begins and the cooperativity of the binding process.

Binding Isotherms and Critical Aggregation Concentration (CAC)

Binding isotherms describe the amount of surfactant bound to a polymer as a function of the free surfactant concentration in the solution. For anionic surfactant-nonionic polymer systems, binding typically occurs above a critical aggregation concentration (CAC), which is lower than the surfactant's CMC in the absence of the polymer researchgate.netcapes.gov.br. The CAC represents the point at which surfactant monomers begin to associate with the polymer chain. Beyond the CAC, surfactant binding increases cooperatively until the polymer binding sites are saturated. Further addition of surfactant above the polymer saturation point leads to the formation of free micelles in the bulk solution acs.orgrsc.org.

Studies on SDS-polymer systems have shown that the CAC and the shape of the binding isotherm are influenced by the polymer's structure and molecular weight, as well as the ionic strength of the solution capes.gov.bracs.org. For sodium nonyl sulfate, its higher CMC compared to SDS would likely mean that the CAC in polymer solutions would also be higher than that observed for SDS with the same polymer under similar conditions. The cooperative nature of binding would still be expected, driven by the favorable hydrophobic interactions between the nonyl chains once initial binding sites are established on the polymer.

While specific data for sodium nonyl sulfate binding isotherms and CAC with various polymers are not available in the provided results, such studies would typically involve techniques like potentiometry using surfactant-selective electrodes, surface tension measurements, or fluorescence spectroscopy to monitor the free surfactant concentration and determine the binding characteristics researchgate.netacs.orgrsc.org.

Conformational Changes of Polymer Chains upon Surfactant Binding

The binding of anionic surfactants to polymer chains can induce significant conformational changes. For nonionic polymers, the initial binding of surfactant monomers can lead to the formation of hydrophobic microdomains along the polymer backbone. As more surfactant binds, these monomers aggregate into micelle-like clusters associated with the polymer chain, often described as a "bead-on-necklace" structure uc.edu. This aggregation of surfactant can cause the polymer chain to collapse or coil around the surfactant aggregates due to increased hydrophobic association acs.org.

At higher surfactant concentrations, particularly as the polymer becomes saturated with bound surfactant, the electrostatic repulsion between the charged surfactant head groups within the polymer-bound aggregates, and the repulsion between these charged complexes, can lead to the re-expansion or stiffening of the polymer chain biosharp.cn. The extent of these conformational changes depends on the polymer's flexibility and charge density (if it's a polyelectrolyte) capes.gov.br.

For sodium nonyl sulfate, the shorter hydrophobic tail might influence the size and stability of the polymer-bound aggregates compared to SDS. This could, in turn, affect the degree of polymer coiling or expansion observed upon binding. Techniques like light scattering, viscometry, and spectroscopic methods (e.g., fluorescence or circular dichroism) are commonly used to study these conformational changes researchgate.netacs.orgacs.org.

Effects on Solution Rheology and Viscoelasticity

The interactions between surfactants and polymers can significantly alter the rheological properties of the solution, including viscosity and viscoelasticity. The formation of surfactant-polymer complexes can lead to either an increase or decrease in viscosity, depending on the polymer type, surfactant concentration, and solution conditions.

In some nonionic polymer-anionic surfactant systems, the formation of polymer-bound aggregates and the resulting conformational changes can lead to an increase in viscosity, particularly at surfactant concentrations above the CAC researchgate.net. This is often attributed to the expansion of the polymer chains or the formation of a transient network through the association of polymer-surfactant complexes. At very high surfactant concentrations, beyond the polymer saturation point, the excess free surfactant micelles can sometimes lead to a decrease in viscosity researchgate.net.

For charged polymers (polyelectrolytes), the interaction with oppositely charged surfactants can lead to complex rheological behavior, including phase separation or the formation of highly viscous or gel-like phases acs.orgrsc.org.

While specific rheological data for sodium nonyl sulfate-polymer systems were not found in the provided search results, it is expected that SNS would also influence the rheology of polymer solutions through similar complexation and aggregation mechanisms. The magnitude and nature of the rheological changes would depend on the specific polymer and the concentration regime of the surfactant. Studies on SDS-polymer systems demonstrate that rheological measurements are a sensitive probe for detecting surfactant-polymer interactions and the resulting structural changes in solution researchgate.netrsc.orgquora.comnih.gov.

Structural and Charge-Based Influences of Polymer Type on Interactions

The chemical structure and charge of the polymer play a crucial role in determining the nature and strength of its interactions with anionic surfactants like sodium nonyl sulfate.

Nonionic Polymers: Interactions are primarily hydrophobic. The affinity of the surfactant for the polymer is related to the hydrophobicity of the polymer backbone and the availability of sites for hydrophobic association. Polymers with more hydrophobic character or specific repeating units that can interact favorably with the surfactant's alkyl chain tend to show stronger binding uc.edu.

Cationic Polymers: Interactions are dominated by strong electrostatic attraction between the negatively charged surfactant head group and the positively charged groups on the polymer backbone acs.orgrsc.org. These interactions can occur at very low surfactant concentrations, often below the surfactant's CMC in pure water. The charge density of the cationic polymer significantly influences the binding stoichiometry and the resulting complex structure capes.gov.br.

Anionic Polymers: Repulsive electrostatic interactions between the anionic surfactant and the negatively charged polymer backbone generally inhibit strong binding. However, hydrophobic interactions can still play a role, particularly at higher surfactant or salt concentrations that screen the electrostatic repulsion.

Ampholytic Polymers (Polyampholytes): These polymers contain both positive and negative charges. Their interactions with anionic surfactants are complex and depend on the net charge of the polymer, which is influenced by pH, and the relative strengths of electrostatic attraction and repulsion, as well as hydrophobic interactions acs.org.

Interactions with Biological Macromolecules and Biomembranes

Anionic surfactants, including sodium nonyl sulfate, interact with biological macromolecules such as proteins and lipids, which are the primary components of biomembranes. These interactions are fundamental in various biological processes and biotechnological applications, such as protein extraction, purification, and analysis.

While much of the detailed understanding of anionic surfactant interactions with biological systems comes from studies on SDS, the general principles apply to sodium nonyl sulfate, with differences in the strength of interaction due to the shorter hydrophobic tail. Anionic surfactants can bind to proteins through a combination of hydrophobic and electrostatic interactions, particularly with positively charged amino acid residues smolecule.comthermofisher.com. They can also interact with the lipid bilayers of cell membranes.

Result thermofisher.com indicates that sodium nonyl sulfate plays a role in protein extraction and solubilization, particularly for membrane proteins, and can disrupt lipid bilayers. This aligns with the known behavior of anionic surfactants.

Mechanisms of Protein Solubilization and Denaturation

Anionic surfactants like sodium nonyl sulfate can solubilize proteins, especially hydrophobic membrane proteins, by disrupting protein-lipid and protein-protein interactions and forming soluble protein-surfactant complexes acs.orgresearchgate.netresearchgate.net. The hydrophobic tails of the surfactant molecules insert into the hydrophobic regions of the protein and the lipid bilayer, while the hydrophilic head groups remain exposed to the aqueous environment, effectively "wrapping" the protein in a detergent layer researchgate.netresearchgate.net.

At sufficient concentrations, anionic surfactants can also cause protein denaturation, the unfolding of the protein's three-dimensional structure researchgate.netsmolecule.comthermofisher.comnih.govacs.org. This denaturation is primarily driven by the binding of surfactant monomers to the protein backbone and hydrophobic patches, disrupting the native non-covalent interactions (hydrophobic interactions, hydrogen bonds, ionic interactions) that stabilize the folded state smolecule.comthermofisher.comnih.gov. The cooperative binding of surfactant molecules leads to the formation of surfactant aggregates along the polypeptide chain, forcing the protein to unfold into a more extended conformation researchgate.netthermofisher.comnih.gov. The negative charges of the bound surfactant molecules also contribute to unfolding through electrostatic repulsion between different parts of the polypeptide chain biosharp.cnthermofisher.com.

The extent of protein denaturation by an anionic surfactant is dependent on the surfactant concentration, temperature, pH, ionic strength, and the specific properties of the protein itself acs.org. Different proteins exhibit varying susceptibilities to surfactant-induced denaturation.

While specific studies on the mechanism of protein solubilization and denaturation by sodium nonyl sulfate are limited in the provided results, it is expected to follow a similar mechanism to that of SDS. However, due to its shorter hydrophobic chain, sodium nonyl sulfate might be a less potent denaturant compared to SDS, requiring higher concentrations to achieve the same degree of unfolding or solubilization. The critical concentration for initiating protein binding and denaturation would likely be higher for SNS than for SDS, consistent with its higher CMC. Studies on SDS have shown that binding occurs both below and above the CMC, with different effects on protein conformation biosharp.cnacs.org.

Utility in Protein Extraction from Biological Membranes

Sodium nonyl sulfate plays a role in the extraction and solubilization of proteins, particularly within the field of membrane protein research. Its amphiphilic nature enables it to interact effectively with both the hydrophobic regions embedded within the lipid bilayer of biological membranes and the hydrophilic portions of proteins exposed to the aqueous environment. This dual interaction facilitates the disruption of the lipid bilayer structure and the subsequent release of integral and peripheral membrane proteins into solution smolecule.com.

The process of membrane solubilization by detergents like sodium nonyl sulfate typically involves the partitioning of detergent monomers into the lipid bilayer. As the concentration of the detergent increases beyond its critical micelle concentration (CMC), these monomers saturate the membrane. This leads to the formation of mixed micelles, composed of both detergent molecules and membrane lipids, initially within the intact membrane structure. Further detergent addition results in the fragmentation and release of these mixed detergent-lipid micelles into the surrounding solution, effectively extracting the associated membrane proteins acs.org.

While sodium dodecyl sulfate (SDS), a related anionic detergent with a longer alkyl chain, is more extensively documented for its strong membrane disruption capabilities and widespread use in cell lysis procedures, the fundamental principles of interaction between anionic surfactants and biological membranes are similar opsdiagnostics.comrroij.com. Anionic detergents are effective at dissolving cell membranes and liberating cellular components opsdiagnostics.com. In the context of isolating membrane proteins, detergents are utilized to partition these proteins from the lipid layer into emulsified particles known as micelles opsdiagnostics.com. This process is considered a gentler form of lysis compared to purely mechanical methods, which can potentially denature or destroy intact membrane proteins opsdiagnostics.com.

Applications in Protein Chromatography and Electrophoretic Separation Techniques

Sodium nonyl sulfate is also employed in various protein separation techniques, including chromatography and electrophoresis smolecule.com. Its utility in these methods stems from its ability to interact with proteins, influencing their charge and conformation, which in turn affects their migration and separation behavior.

In protein chromatography techniques such as ion-exchange chromatography, sodium nonyl sulfate can interact with charged groups on the protein surface smolecule.com. This interaction can alter the net charge of the protein-detergent complex, influencing its binding to or elution from the stationary phase.

Sodium nonyl sulfate is also used in gel electrophoresis smolecule.com. Anionic detergents like sodium dodecyl sulfate are commonly used in polyacrylamide gel electrophoresis (PAGE), specifically in the widely used SDS-PAGE technique rroij.comwikipedia.orgsigmaaldrich.com. While SDS is the prevalent detergent in this application, the principles of how anionic surfactants function in electrophoresis are relevant. Anionic detergents bind to proteins, typically in a relatively consistent ratio, disrupting their non-covalent bonds and inducing a denatured state rroij.comwikipedia.orgsigmaaldrich.com. This binding also imparts a uniform negative charge along the polypeptide chain, effectively masking the protein's intrinsic charge rroij.comwikipedia.org. As a result, in SDS-PAGE, the separation of proteins is primarily based on their molecular weight due to their similar charge-to-mass ratios rroij.comwikipedia.orgsigmaaldrich.com. Sodium nonyl sulfate, as a similar anionic surfactant, can similarly interact with proteins and influence their electrophoretic mobility based on size and charge smolecule.com.

Furthermore, sodium nonyl sulfate finds application in analytical techniques such as micellar electrokinetic capillary chromatography (MEKC) smolecule.com. In MEKC, surfactants like SNS form micelles in the capillary electrophoresis buffer. These micelles act as a pseudostationary phase, allowing for the separation of both charged and neutral molecules based on their differential partitioning between the aqueous mobile phase and the interior of the micelles smolecule.com.

Environmental Transformation and Biodegradation Pathways of Alkyl Sulfates, Including Nonyl Variants

Aerobic Biodegradation Mechanisms and Kinetics

Aerobic biodegradation is a primary process for the removal of alkyl sulfates in environments where oxygen is present, such as in wastewater treatment plants and surface waters industrialchemicals.gov.aumdpi.com. This process leads to the breakdown of the surfactant molecule into simpler compounds.

The initial and critical step in the aerobic biodegradation of alkyl sulfates is the cleavage of the sulfate (B86663) ester bond industrialchemicals.gov.auontosight.aifrontiersin.orghibiscuspublisher.comijnrd.org. This reaction is catalyzed by a group of enzymes known as alkyl sulfatases industrialchemicals.gov.auontosight.aifrontiersin.orghibiscuspublisher.comijnrd.orgmdpi.comnih.govasm.org. Alkyl sulfatases hydrolyze the alkyl sulfate, yielding a fatty alcohol and inorganic sulfate industrialchemicals.gov.auontosight.aihibiscuspublisher.com. This primary biodegradation step results in the loss of the surfactant's surface-active properties industrialchemicals.gov.aumdpi.com.

Alkyl sulfatase activity has been observed in various microorganisms, including bacteria and fungi ontosight.aimdpi.com. For instance, Pseudomonas species are well-known for their ability to degrade alkyl sulfates, often possessing multiple types of alkyl sulfatases with varying substrate specificities frontiersin.orgmdpi.comasm.org. The expression of these enzymes can be influenced by environmental conditions, such as the availability of sulfur sources nih.gov.

Following the initial desulfonation by alkyl sulfatases, the resulting fatty alcohol undergoes further degradation industrialchemicals.gov.auhibiscuspublisher.com. The primary pathway for the breakdown of the alkyl chain is beta-oxidation industrialchemicals.gov.auhibiscuspublisher.comepa.govdducollegedu.ac.innih.gov. Beta-oxidation is a metabolic process that sequentially removes two-carbon units in the form of acetyl-CoA from the carboxyl end of a fatty acid dducollegedu.ac.innih.gov.

In the context of alkyl sulfate degradation, the fatty alcohol produced after desulfonation is typically oxidized to a corresponding fatty acid industrialchemicals.gov.auhibiscuspublisher.com. This fatty acid then enters the beta-oxidation pathway, where it is shortened by two carbons in each cycle, generating acetyl-CoA dducollegedu.ac.innih.gov. This process continues until the entire alkyl chain is broken down into acetyl-CoA units.

The acetyl-CoA produced from the beta-oxidation of the alkyl chain can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle dducollegedu.ac.in. Within the TCA cycle, acetyl-CoA is completely oxidized to carbon dioxide dducollegedu.ac.in. This process, along with other metabolic pathways, leads to the ultimate mineralization of the alkyl sulfate, where the organic carbon is converted into inorganic carbon dioxide industrialchemicals.gov.aumdpi.com.

In addition to mineralization, the carbon from the degraded alkyl sulfate can also be incorporated into microbial biomass industrialchemicals.gov.aumdpi.com. This means that microorganisms utilize the carbon and energy obtained from the breakdown of the surfactant for their growth and reproduction. Ultimate biodegradation encompasses both mineralization and the synthesis of new cellular material mdpi.com.

While specific kinetic data for the aerobic biodegradation of sodium nonyl sulfate were not extensively detailed in the search results, studies on other surfactants indicate that biodegradation kinetics can often be described by models such as first-order kinetics, Boltzmann models, or Monod models, depending on the specific conditions and microbial populations researchgate.netresearchgate.netgdut.edu.cn. The rate and extent of biodegradation can be influenced by factors such as surfactant concentration, microbial community composition, pH, temperature, and nutrient availability researchgate.netresearchgate.net.

Beta-Oxidation Pathways of Alkyl Chain Residues

Anaerobic Biodegradation Pathways and Associated Microorganisms

Anaerobic biodegradation of alkyl sulfates occurs in environments lacking oxygen, such as sediments and anaerobic digesters in wastewater treatment plants mdpi.comnih.govresearchgate.net. Unlike aerobic degradation, anaerobic breakdown often involves the cooperative action of different groups of microorganisms nih.gov.

Under anaerobic conditions, the initial breakdown of complex organic compounds, including surfactants, often begins with hydrolysis and acidification nih.govluckywwtp.commdpi.comhnu.edu.cnnih.gov. Hydrolytic and acidifying bacteria break down larger molecules into smaller, more readily available substances such as short-chain fatty acids, alcohols, hydrogen, and carbon dioxide nih.govluckywwtp.com.

While the specific initial steps for sodium nonyl sulfate under strict anaerobic conditions are less characterized compared to aerobic pathways involving alkyl sulfatases, the general anaerobic degradation of organic compounds suggests that hydrolysis of the ester bond and breakdown of the alkyl chain would occur through a series of enzymatic reactions carried out by a consortium of microorganisms nih.gov.

Sulfate-reducing bacteria (SRB) and methanogenic bacteria play crucial roles in the later stages of anaerobic biodegradation mdpi.comnih.govmdpi.comawi.deoup.comfrontiersin.orgepa.govwikipedia.org. In environments where sulfate is present, SRB can utilize sulfate as a terminal electron acceptor, oxidizing organic compounds (including the products from the initial hydrolysis and acidification) to carbon dioxide while reducing sulfate to hydrogen sulfide (B99878) mdpi.comnih.govawi.dewikipedia.orgnih.govoup.comfrontiersin.org. This process is particularly significant in marine sediments, which are rich in sulfate mdpi.comnih.gov. Some SRB are known to degrade hydrocarbons via mechanisms involving fumarate (B1241708) addition followed by beta-oxidation awi.deresearchgate.net.

In environments where sulfate is limited, methanogenic bacteria become the dominant terminal electron-accepting group nih.govmdpi.comawi.deoup.comfrontiersin.orgepa.gov. Methanogens convert the intermediate products of anaerobic degradation, such as acetate, hydrogen, and carbon dioxide, into methane (B114726) and carbon dioxide nih.govoup.comepa.gov. However, high concentrations of some surfactants, including certain alkyl sulfates, can potentially inhibit methanogenesis researchgate.netd-nb.info.

Hydrolysis and Acidification Processes under Anoxic Conditions

Microbial Ecology and Adaptation in Response to Alkyl Sulfate Presence

The presence of alkyl sulfates in the environment drives shifts in microbial communities, favoring the growth and activity of microorganisms capable of degrading these compounds. mdpi.comnih.gov

Isolation and Characterization of Degrading Bacterial Strains

Numerous bacterial strains capable of degrading alkyl sulfates, including those with longer alkyl chains like dodecyl sulfate (C12), have been isolated from various environments, particularly those exposed to wastewater and detergents. primescholars.comsemanticscholar.orgresearchgate.netbioline.org.brhibiscuspublisher.com These environments, such as activated sludge, are rich sources of diverse microorganisms adapted to breaking down complex organic substances. researchgate.netbioline.org.br

Studies have identified various bacterial genera involved in alkyl sulfate degradation, including Pseudomonas, Acinetobacter, Stenotrophomonas, Rhodococcus, Citrobacter, Flavobacterium, Achromobacter, Enterobacter, and Serratia. primescholars.comsemanticscholar.orgbioline.org.brhibiscuspublisher.comcleaninginstitute.org For instance, Pseudomonas aeruginosa has been shown to efficiently degrade sodium dodecyl sulfate. primescholars.comserdp-estcp.mil Acinetobacter johnsoni and Pseudomonas beteli, isolated from activated sludge, demonstrated high degradation rates for linear alkylbenzene sulfonate (LABS) and sodium dodecyl sulfate (SDS). researchgate.netbioline.org.br A bacterial consortium consisting of Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei was found to be more effective at degrading sodium lauryl sulfate (SLS) than the individual strains. semanticscholar.org

The key enzymes responsible for initiating alkyl sulfate degradation are alkyl sulfatases. primescholars.comhibiscuspublisher.com Bacteria with higher alkyl sulfatase activity generally exhibit greater alkyl sulfate-degrading ability. hibiscuspublisher.com These enzymes hydrolyze the ester linkage, producing an alcohol and inorganic sulfate. primescholars.comhibiscuspublisher.com

Evolution of Bacterial Community Structure under Long-Term Exposure

Long-term exposure to surfactants like alkyl sulfates can significantly alter the structure and function of bacterial communities. mdpi.comnih.gov This exposure can lead to the selection and enrichment of microbial populations with the metabolic capabilities to utilize these compounds as carbon and energy sources. mdpi.comnih.gov

Research on the effects of sodium dodecyl sulfate (SDS) on bacterial communities in lake-terrestrial ecotones showed that SDS addition significantly changed the microbial community structure. mdpi.com The relative abundance of certain bacteria decreased, while changes occurred that enhanced the activity of SDS-degrading microorganisms. mdpi.com Continuous input of SDS led to structural changes in the bacterial community, which gradually stabilized, resulting in a new community with a higher SDS degradation capacity. mdpi.com Long-term exposure to low concentrations of SDS has been observed to homogenize soil bacterial community structure, potentially by promoting the dominance of certain groups like Proteobacteria. mdpi.com

Studies on other contaminants, such as lead and sulfur-containing hydrocarbons, also indicate that environmental pollution drives shifts in bacterial community composition and can select for microbes with specific degradation capabilities or resistance mechanisms. nih.govnih.govasm.org This suggests a general principle where microbial communities adapt and evolve in response to the presence of persistent organic pollutants.

Influence of Environmental Factors on Biodegradation Rates (e.g., pH, Salinity, Temperature)

The rate and efficiency of alkyl sulfate biodegradation are influenced by various environmental factors, including pH, salinity, and temperature.

pH: The optimal pH for the activity of alkyl sulfatase enzymes, crucial for the initial breakdown of alkyl sulfates, is often in the alkaline range. primescholars.com Studies on the biodegradation of sodium dodecyl sulfate (SDS) by Pseudomonas aeruginosa found the optimum pH for alkyl sulfatase activity to be 7.5. primescholars.com For a bacterial consortium degrading sodium lauryl sulfate (SLS), the optimum pH for growth and biodegradation was found to be 9, with a pH of 7 also showing significant degradation. semanticscholar.org Conversely, studies on linear alkylbenzene sulfonate (LAS) biodegradation have reported optimal pH values around 6.5 to 7. internationalscholarsjournals.com These variations suggest that the optimal pH can be specific to the microbial species or consortium and the specific surfactant being degraded.

Salinity: The effect of salinity on the biodegradation of surfactants can vary. While some studies on the biodegradation of sodium dodecylbenzene (B1670861) sulfonate in seawater concluded that the effect of salinity was negligible, others on polycyclic aromatic hydrocarbons (PAHs) in oilfield soils found that high salinity restrained biodegradation rates. nm.govfrontiersin.org High salt conditions can potentially decrease microbial diversity and the abundance of degradation genes and enzymes, thereby reducing degradation rates. frontiersin.org However, microorganisms with salt tolerance can adapt to saline conditions. frontiersin.org

Temperature: Temperature significantly impacts microbial activity and, consequently, biodegradation rates. The optimal temperature for alkyl sulfatase activity from Pseudomonas aeruginosa was found to be 30°C. primescholars.com For the biodegradation of sodium lauryl sulfate (SLS) by a bacterial consortium, 30°C was identified as the most effective temperature. semanticscholar.org Studies on linear alkylbenzene sulfonate (LAS) biodegradation indicated that microbial metabolism was not observed in the thermophilic range, with the optimum temperature appearing to be around 40°C. nih.gov Another study on LAS and alcohol ethoxylate (AE) biodegradation showed high removal rates (>90%) at temperatures ranging from 9°C to 25°C, although longer acclimation periods were needed at lower temperatures. researchgate.net Increased temperature has been shown to enhance the aerobic degradation rate of nonylphenol. mdpi.comnih.gov These findings highlight that temperature optima for biodegradation are dependent on the specific microorganisms and compounds involved.

Here is a summary of optimal environmental factors for the biodegradation of related alkyl sulfates and nonylphenol:

| Compound | Factor | Optimal Condition | Source |

| Sodium Dodecyl Sulfate (SDS) | pH | 7.5 | primescholars.com |

| Sodium Lauryl Sulfate (SLS) Consortium | pH | 9 (also significant at 7) | semanticscholar.org |

| Linear Alkylbenzene Sulfonate (LAS) | pH | 6.5 - 7 | internationalscholarsjournals.com |

| Sodium Dodecyl Sulfate (SDS) | Temperature | 30°C | primescholars.com |

| Sodium Lauryl Sulfate (SLS) Consortium | Temperature | 30°C | semanticscholar.org |

| Linear Alkylbenzene Sulfonate (LAS) | Temperature | Around 40°C | nih.gov |

| Nonylphenol (NP) | pH | 7.0 | mdpi.com |

| Nonylphenol (NP) | Temperature | Increased temperature enhances rate | mdpi.comnih.gov |

Advanced Analytical and Characterization Methodologies in Sodium Nonyl Sulfate Research